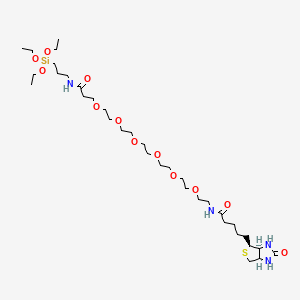

Biotin-PEG6-Silane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C34H66N4O12SSi |

|---|---|

Molecular Weight |

783.1 g/mol |

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[3-oxo-3-(3-triethoxysilylpropylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C34H66N4O12SSi/c1-4-48-52(49-5-2,50-6-3)27-9-13-35-32(40)12-15-42-17-19-44-21-23-46-25-26-47-24-22-45-20-18-43-16-14-36-31(39)11-8-7-10-30-33-29(28-51-30)37-34(41)38-33/h29-30,33H,4-28H2,1-3H3,(H,35,40)(H,36,39)(H2,37,38,41)/t29-,30-,33-/m0/s1 |

InChI Key |

GJSYPAWAJJVMHL-NGCAANIMSA-N |

Isomeric SMILES |

CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)(OCC)OCC |

Canonical SMILES |

CCO[Si](CCCNC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)(OCC)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Biotin-PEG6-Silane for Surface Binding

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and application of Biotin-PEG6-Silane for the functionalization of surfaces. This heterobifunctional molecule is a cornerstone in the development of biosensors, drug delivery systems, and various bioconjugation applications due to its ability to form stable, biocompatible, and highly specific bioactive surfaces.

Core Mechanism of Action

The functionality of this compound is derived from its three key components: a silane group for covalent surface attachment, a polyethylene glycol (PEG) spacer, and a biotin moiety for specific biomolecular recognition. The binding process is a sequential, multi-step mechanism that transforms a bare substrate into a platform for specific protein capture.

1.1. The Silane Moiety: Covalent Surface Anchoring

The primary step in surface modification with this compound is the formation of a stable covalent bond between the silane group and a hydroxylated surface. Substrates such as glass, silica, and metal oxides, which possess abundant hydroxyl (-OH) groups, are ideal candidates for this process.

The silanization reaction proceeds through the hydrolysis of the alkoxy groups (e.g., ethoxy or methoxy) on the silane in the presence of trace amounts of water, forming reactive silanol (Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate surface, creating a highly stable siloxane bond (Si-O-Si).[1][2] This covalent linkage ensures the robust and long-term attachment of the this compound molecule to the surface.

1.2. The PEG6 Spacer: Flexibility and Reduction of Non-Specific Binding

The six-unit polyethylene glycol (PEG) chain serves as a flexible, hydrophilic spacer that extends the biotin molecule away from the surface. This spatial separation is crucial for several reasons:

-

Reduced Steric Hindrance: The PEG linker minimizes steric hindrance, allowing the biotin moiety to be more accessible for binding to its target proteins, streptavidin or avidin.

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of the molecule in aqueous environments, facilitating the surface coating process.

-

Prevention of Non-Specific Binding: PEG is well-known for its ability to create a protein-repellent surface. The flexible PEG chains form a hydrated layer that physically and energetically disfavors the non-specific adsorption of proteins and other biomolecules, thereby reducing background noise in assays and improving the signal-to-noise ratio.

1.3. The Biotin Moiety: Highly Specific Molecular Recognition

At the terminus of the PEG chain is a biotin molecule, a vitamin with an exceptionally high and specific affinity for the proteins avidin and streptavidin. The biotin-streptavidin interaction is one of the strongest known non-covalent bonds in nature, with a dissociation constant (Kd) in the femtomolar range. This near-irreversible binding provides a highly specific and stable anchor point for the immobilization of streptavidin-conjugated biomolecules, such as antibodies, enzymes, or nucleic acids.

Quantitative Data on Surface Binding

| Parameter | Silane Surface Type | Value | Reference |

| Biotin Linker Surface Coverage | Amino (NH2) Silane | ~82-84% | |

| Biotin Linker Surface Coverage | Mixed Amino/Acryl Silane | ~83% | |

| Biotin Linker Surface Coverage | Acryl Silane | ~22-61% | |

| Avidin Immobilization Density (on biotinylated NH2 silane) | Amino (NH2) Silane | ~100% | |

| Avidin-Biotin-Silane Layer Thickness | Amino (NH2) Silane | ~10-12 nm |

Experimental Protocols

The following sections provide detailed protocols for the cleaning and hydroxylation of substrates, the subsequent silanization with this compound, and the final binding of streptavidin.

3.1. Substrate Cleaning and Hydroxylation

A pristine and highly hydroxylated surface is critical for achieving a uniform and dense silane monolayer. The choice of cleaning method depends on the substrate material and the level of contamination.

Protocol 3.1.1: Piranha Cleaning for Glass and Silicon Substrates

Caution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work in a well-ventilated fume hood.

Materials:

-

Concentrated Sulfuric Acid (H₂SO₄)

-

30% Hydrogen Peroxide (H₂O₂)

-

Glass beakers

-

Teflon sample holder

-

Deionized (DI) water

-

Inert gas (e.g., nitrogen or argon) for drying

Procedure:

-

Preparation of Piranha Solution: In a glass beaker within a fume hood, prepare a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂. Always add the peroxide to the acid slowly and carefully. The reaction is highly exothermic and will generate significant heat.

-

Substrate Immersion: Carefully immerse the glass or silicon substrates into the Piranha solution using a Teflon holder.

-

Cleaning: Allow the substrates to soak for 10-30 minutes at room temperature. For more robust cleaning, the solution can be heated to 90-110°C, but with extreme caution.

-

Rinsing: Carefully remove the substrates from the Piranha solution and rinse them extensively with DI water.

-

Drying: Dry the substrates under a stream of inert gas immediately before proceeding to the silanization step.

Protocol 3.1.2: RCA Cleaning for Silicon Wafers

Materials:

-

Ammonium Hydroxide (NH₄OH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Hydrochloric Acid (HCl)

-

Deionized (DI) water

-

Wafer holders

Procedure:

-

SC-1 (Organic Clean): Prepare a 1:1:5 solution of NH₄OH, 30% H₂O₂, and DI water. Heat the solution to 75-80°C. Immerse the wafers in the SC-1 solution for 10 minutes to remove organic contaminants. Rinse thoroughly with DI water.

-

SC-2 (Ionic Clean): Prepare a 1:1:6 solution of HCl, 30% H₂O₂, and DI water. Heat to 75-80°C. Immerse the wafers for 10 minutes to remove metallic ions. Rinse thoroughly with DI water.

-

Drying: Dry the wafers under a stream of inert gas.

3.2. Silanization with this compound

This protocol describes the covalent attachment of this compound to the hydroxylated surface.

Materials:

-

This compound

-

Anhydrous solvent (e.g., ethanol/water (95%/5% v/v) or Toluene)

-

Cleaned and hydroxylated substrates

-

Inert atmosphere (optional, e.g., glove box or nitrogen-filled container)

-

Oven

Procedure:

-

Prepare Silane Solution: Prepare a fresh solution of this compound in the chosen anhydrous solvent. A typical concentration is 10-50 mg/mL.

-

Substrate Immersion: Immerse the cleaned and dried substrates in the this compound solution. The reaction should be carried out in a moisture-free environment to prevent self-polymerization of the silane.

-

Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. For some protocols, longer incubation times (e.g., overnight) at elevated temperatures (e.g., 70°C) may be used.

-

Rinsing: After incubation, remove the substrates and rinse them sequentially with the same solvent used for the reaction (e.g., toluene), followed by ethanol and then DI water to remove any unbound silane.

-

Curing: Cure the silanized substrates by baking them in an oven at 100-110°C for 1 hour. This step helps to stabilize the silane layer.

-

Storage: Store the functionalized substrates in a desiccator to protect them from moisture.

3.3. Streptavidin/Avidin Binding

This final step immobilizes the biotin-binding protein onto the functionalized surface.

Materials:

-

This compound functionalized substrates

-

Streptavidin or Avidin solution (e.g., 0.1 mg/mL in a suitable buffer like PBS or T50)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Washing buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Blocking (Optional): To further minimize non-specific binding, incubate the functionalized substrate with a blocking buffer for 30 minutes at room temperature.

-

Incubation with Streptavidin/Avidin: Incubate the substrate with the streptavidin or avidin solution for 30-60 minutes at room temperature with gentle agitation.

-

Washing: Wash the substrate extensively with the washing buffer to remove any unbound streptavidin/avidin.

-

Final Rinse: Perform a final rinse with DI water. The surface is now ready for the immobilization of biotinylated target molecules.

Visualizations

4.1. Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound surface binding.

Caption: Experimental workflow for surface functionalization.

Caption: Logical relationships of this compound components.

References

Biotin-PEG6-Silane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of Biotin-PEG6-Silane. This heterobifunctional molecule is a valuable tool in bioconjugation, surface modification, and the development of novel drug delivery systems.

Core Physicochemical Properties

This compound is a molecule comprised of three key functional components: a biotin moiety for strong and specific binding to avidin and streptavidin, a hexaethylene glycol (PEG6) spacer to enhance solubility and reduce steric hindrance, and a silane group for covalent attachment to hydroxylated surfaces.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₄H₆₆N₄O₁₂SSi | [2] |

| Molecular Weight | 783.06 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥98% | [2] |

| Solubility | Soluble in water, DMSO, and ethanol. | |

| Storage Temperature | -20°C |

Experimental Protocols

This section details the experimental methodologies for the characterization and application of this compound.

Characterization Protocols

2.1.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV absorbance at 214 nm and 280 nm.

-

Expected Outcome: A major peak corresponding to the this compound, with the retention time dependent on the hydrophobicity of the molecule. The purity can be calculated from the peak area.

2.1.2. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

-

Ionization Source: Electrospray Ionization (ESI) is commonly used for PEG compounds.

-

Mass Analyzer: Time-of-Flight (TOF) or Quadrupole mass analyzers.

-

Sample Preparation: The sample is typically dissolved in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid.

-

Data Analysis: The resulting mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound. For the protonated molecule, this would be approximately 784.07 m/z.

2.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the chemical structure of this compound.

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Analysis: The spectrum will show characteristic peaks for the protons in the biotin, PEG, and silane functional groups. The integration of these peaks can confirm the ratio of the different components of the molecule. A reference spectrum for a similar compound, Biotin-PEG4-Azide, is available and can provide guidance on expected chemical shifts.

Functional Assays

2.2.1. Biotin-Streptavidin Binding Assay (HABA Assay)

The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a colorimetric method to quantify the binding activity of biotin.

-

Principle: HABA binds to avidin or streptavidin, producing a yellow-orange colored complex with a maximum absorbance at 500 nm. When a biotin-containing sample is added, the biotin displaces the HABA from the avidin/streptavidin, causing a decrease in absorbance. This change in absorbance is proportional to the amount of biotin in the sample.

-

Materials:

-

HABA/Avidin or HABA/Streptavidin reagent

-

Biotin standards

-

This compound sample

-

Phosphate-buffered saline (PBS), pH 7.4

-

Spectrophotometer or plate reader

-

-

Procedure:

-

Prepare a standard curve using known concentrations of free biotin.

-

Add the HABA/Avidin reagent to a microplate well.

-

Add the this compound sample or biotin standard to the well and mix.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 500 nm.

-

Calculate the biotin concentration in the sample by comparing its absorbance to the standard curve.

-

2.2.2. Surface Silanization Protocol

This protocol describes the covalent attachment of this compound to a glass or silica surface.

-

Materials:

-

Glass or silica substrate (e.g., microscope slides, coverslips)

-

This compound

-

Anhydrous toluene or ethanol

-

Cleaning solution (e.g., Piranha solution - use with extreme caution )

-

Oven

-

-

Procedure:

-

Surface Cleaning: Thoroughly clean the substrate surface to expose hydroxyl groups. This can be achieved by sonication in ethanol and water, followed by treatment with a strong oxidizing agent like Piranha solution or oxygen plasma.

-

Silanization: Prepare a 1-5% (v/v) solution of this compound in anhydrous toluene or ethanol. Immerse the cleaned and dried substrate in the silane solution and incubate for 1-2 hours at room temperature, or overnight at 4°C.

-

Washing: After incubation, rinse the substrate extensively with the solvent (toluene or ethanol) to remove any non-covalently bound silane.

-

Curing: Cure the silanized surface by baking in an oven at 110-120°C for 30-60 minutes. This step promotes the formation of stable siloxane bonds.

-

Characterization: The success of the silanization can be confirmed by techniques such as contact angle measurement (which should show a change in surface hydrophobicity), X-ray photoelectron spectroscopy (XPS) to detect the presence of silicon, nitrogen, and sulfur, or by performing a functional assay with fluorescently labeled streptavidin to visualize biotin binding.

-

Mandatory Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Figure 1: HABA Assay Workflow for Biotin Quantification.

Figure 2: Workflow for Surface Silanization.

Logical Relationships

The following diagram illustrates the functional relationship between the components of this compound and their respective binding partners.

References

A Technical Guide to Biotin-PEG6-Silane: Properties, Applications, and Protocols

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG6-Silane is a heterobifunctional molecule meticulously engineered for advanced applications in biotechnology, materials science, and drug development. This reagent integrates three distinct chemical moieties: a silane group for covalent attachment to hydroxylated surfaces, a polyethylene glycol (PEG) linker, and a terminal biotin molecule.

The silane component, typically a triethoxysilane, enables the stable anchoring of the molecule to substrates such as glass, silica, and metal oxides.[1][2] The six-unit PEG chain acts as a flexible, hydrophilic spacer that increases water solubility and, critically, minimizes non-specific binding of proteins and other biomolecules to the functionalized surface.[3] At the distal end, the biotin moiety provides a highly specific and high-affinity binding site for avidin and streptavidin proteins, a cornerstone interaction in modern bio-assay and purification systems. This unique combination of features makes this compound an invaluable tool for the controlled immobilization of biomolecules in a range of sophisticated applications.

Physicochemical Properties

The fundamental properties of this compound are critical to its function and application. The data presented below corresponds to the specific structure with a six-unit PEG linker. It is important to note that similar reagents with longer PEG chains (e.g., MW 1k, 2k, 5k Da) are also commercially available.

| Property | Data | Reference(s) |

| Molecular Formula | C₃₄H₆₆N₄O₁₂SSi | |

| Molecular Weight | 783.06 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥95-98% | |

| Solubility | Soluble in DMSO (100 mg/mL), water, and other aqueous buffers. | |

| Storage Conditions | Store at -20°C, desiccated. The compound is hygroscopic. |

Core Functionality and Implications

The utility of this compound arises from the distinct functions of its three components, which work in concert to create a highly specific and stable bio-interface.

-

Silane Moiety (Surface Anchor): The triethoxysilane group reacts with surface hydroxyl (-OH) groups present on materials like glass, silica, and silicon wafers. This process, known as silanization, forms a stable, covalent siloxane bond (Si-O-Si), effectively tethering the molecule to the substrate.

-

PEG6 Linker (Spacer & Shield): The PEG chain serves two purposes. First, it acts as a flexible spacer, extending the biotin tag away from the substrate surface to ensure its accessibility for binding with streptavidin. Second, its hydrophilic nature creates a hydration layer that passivates the surface, significantly reducing the non-specific adsorption of unwanted proteins or cells.

-

Biotin Moiety (Affinity Tag): Biotin exhibits one of the strongest known non-covalent interactions in biology with the proteins avidin and streptavidin (dissociation constant, K_d ≈ 10⁻¹⁵ M). This near-irreversible binding allows for the robust and highly specific immobilization of streptavidin-conjugated molecules onto the functionalized surface.

Key Applications in Research and Development

The unique properties of this compound enable its use in a variety of cutting-edge research areas.

Surface Functionalization for Biosensors and Microarrays

A primary application is the creation of surfaces for capturing and detecting specific biomolecules. By functionalizing a sensor chip or microarray slide with this compound, incubating it with streptavidin, and then introducing a biotinylated probe (e.g., an antibody, oligonucleotide, or protein), a highly specific capture surface is formed. This is fundamental for techniques like Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assays (ELISA).

Nanoparticle Functionalization and Drug Delivery

In nanotechnology and drug delivery, this compound is used to modify the surface of nanoparticles (e.g., silica or iron oxide nanoparticles). This PEGylation process enhances the particle's stability and circulation time in biological systems. The terminal biotin allows for the attachment of streptavidin-conjugated targeting ligands (such as antibodies), enabling the nanoparticles to be directed to specific cells or tissues.

Application in PROTAC Synthesis

This compound serves as a versatile PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The PEG linker physically connects the ligand that binds the target protein to the ligand that binds the E3 ligase, and its flexibility and length are critical for optimal ternary complex formation and subsequent protein degradation.

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required based on the specific substrate and application.

General Protocol for Surface Modification of Glass/Silica

This protocol details the steps for covalently attaching this compound to a hydroxylated surface.

Materials Required:

-

Glass or silica substrates (e.g., coverslips, slides)

-

This compound

-

Pegylation Solution: 95% Ethanol / 5% Deionized Water (v/v)

-

Washing Solution: Deionized water or ethanol

-

Nitrogen gas stream for drying

Methodology:

-

Substrate Cleaning: Thoroughly clean the glass/silica surface to ensure an abundance of hydroxyl groups. This can be achieved by sonication in ethanol and water, followed by treatment with piranha solution (H₂SO₄/H₂O₂) or an oxygen plasma cleaner. Rinse extensively with deionized water and dry under a stream of nitrogen.

-

Solution Preparation: Immediately before use, prepare a 10-50 mg/mL stock solution of this compound in the Pegylation Solution. As the silane moiety is sensitive to moisture, fresh preparation is critical.

-

Silanization: Immerse the cleaned substrates in the this compound solution or apply the solution directly to the surface.

-

Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature. To prevent evaporation, the reaction can be carried out in a humid chamber.

-

Washing: After incubation, remove the substrates and rinse thoroughly with ethanol and then deionized water to remove any unbound silane.

-

Curing (Optional but Recommended): To enhance the stability of the silane layer, bake the coated substrates in an oven at 100-110°C for 30-60 minutes.

-

Storage: The functionalized substrates are now ready for use or can be stored in a desiccated environment.

Protocol for Stock Solution Preparation

For applications not involving surface chemistry, such as its use as a linker in solution-phase synthesis, stock solutions are required.

Materials Required:

-

This compound

-

Anhydrous Dimethyl sulfoxide (DMSO)

Methodology:

-

To prepare a high-concentration stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to create a 10 mM stock solution from 1 mg of the compound (MW 783.06), add 0.1277 mL of DMSO.

-

If necessary, use sonication to ensure the compound is fully dissolved.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for up to six months.

Stock Solution Concentration Table

| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |

| 1 mM | 1.2770 mL of DMSO | 6.3852 mL of DMSO | 12.7704 mL of DMSO |

| 5 mM | 0.2554 mL of DMSO | 1.2770 mL of DMSO | 2.5541 mL of DMSO |

| 10 mM | 0.1277 mL of DMSO | 0.6385 mL of DMSO | 1.2770 mL of DMSO |

Conclusion

This compound is a powerful and versatile chemical tool that bridges the gap between material surfaces and biological systems. Its well-defined structure, combining a stable surface anchor, a biocompatible spacer, and a high-affinity biological tag, provides researchers with precise control over surface chemistry. The implications of its molecular weight and linker length are significant, influencing the accessibility of the biotin tag and the degree of surface passivation. From developing next-generation biosensors and drug delivery vehicles to constructing complex molecular architectures like PROTACs, this compound continues to be an enabling reagent in advancing scientific discovery and therapeutic innovation.

References

A Technical Guide to the Solubility of Biotin-PEG6-Silane in Aqueous and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG6-Silane, a heterobifunctional linker commonly employed in bioconjugation, surface modification, and drug delivery systems. Understanding the solubility of this reagent is critical for its effective use in various experimental and developmental workflows.

Introduction to this compound

This compound is a molecule that incorporates three key functional components:

-

Biotin: A vitamin that exhibits an extraordinarily high affinity for avidin and streptavidin, enabling highly specific and stable non-covalent interactions. This property is widely exploited for immobilization, purification, and detection applications.

-

Polyethylene Glycol (PEG) Linker (PEG6): A flexible, hydrophilic spacer arm composed of six repeating ethylene glycol units. The PEG linker enhances the water solubility of the molecule, reduces non-specific binding to surfaces, and provides spatial separation between the biotin and silane groups, which can be crucial for maintaining the biological activity of conjugated molecules.

-

Silane: A functional group, typically a trialkoxysilane (e.g., triethoxysilane), that can react with hydroxyl groups present on inorganic surfaces such as glass, silica, and metal oxides. This reaction forms stable covalent siloxane bonds, allowing for the functionalization of these surfaces.

The unique combination of these components makes this compound a versatile tool for attaching biotin moieties to a wide range of substrates, thereby facilitating the subsequent binding of streptavidin-conjugated molecules.

Solubility Profile of this compound

The solubility of this compound is influenced by the properties of its constituent parts. The hydrophilic PEG chain generally imparts good solubility in aqueous solutions, while the overall solubility is also dependent on the nature of the solvent.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in common laboratory solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the presence of salts. For hygroscopic solvents like DMSO, using a freshly opened container is recommended to ensure accurate solubility.[1]

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | 127.70 | Ultrasonic treatment may be required to achieve complete dissolution.[1] |

| Water | 10 | 12.77 | Clear solution.[2] |

| Chloroform | 10 | 12.77 | Clear solution.[2] |

| Mixed Solvent Systems | |||

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 | ≥ 3.19 | Results in a clear solution.[1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 3.19 | Results in a clear solution. |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 | ≥ 3.19 | Results in a clear solution. |

Qualitative Solubility Data

Biotin-PEG-Silane exhibits solubility in a range of aqueous and organic solvents. The following provides a qualitative summary of its solubility characteristics.

-

Soluble in:

-

Water and aqueous buffers

-

Chloroform

-

Methylene chloride

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

-

Less soluble in:

-

Alcohol

-

Toluene

-

-

Not soluble in:

-

Ether

-

Experimental Protocols

General Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This protocol describes a standardized method for determining the thermodynamic solubility of this compound in a solvent of interest.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Sealed, temperature-controlled container (e.g., glass vial with a screw cap)

-

Agitation device (e.g., orbital shaker, magnetic stirrer)

-

Centrifuge

-

Syringe and chemically inert syringe filter (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in the sealed container. The excess solid should be visually apparent.

-

Seal the container to prevent solvent evaporation.

-

-

Equilibration:

-

Place the container in a temperature-controlled environment (e.g., a 25°C water bath).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

To ensure complete separation of the solid phase, centrifuge the sample at a high speed.

-

-

Sample Collection and Filtration:

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles. This step is crucial to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV with a standard curve).

-

-

Calculation:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

-

Protocol for Surface Modification of Glass with this compound

This protocol outlines a general procedure for the functionalization of glass surfaces with biotin using this compound.

Materials:

-

Glass substrates (e.g., microscope slides, coverslips)

-

This compound

-

Anhydrous ethanol

-

Deionized water

-

Hydrochloric acid (HCl) or another suitable catalyst

-

Cleaning solution (e.g., Piranha solution - use with extreme caution , or a suitable laboratory detergent)

-

Oven or vacuum desiccator

-

Rinsing solvents (e.g., ethanol, deionized water)

Methodology:

-

Substrate Cleaning and Activation:

-

Thoroughly clean the glass substrates to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, ethanol, water) or by treatment with a cleaning solution like Piranha solution to generate hydroxyl groups on the surface.

-

Rinse the substrates extensively with deionized water and dry them under a stream of nitrogen or in an oven.

-

-

Preparation of Silanization Solution:

-

Prepare a solution of this compound in a mixture of ethanol and water (e.g., 95:5 v/v). A typical concentration is 1-10 mg/mL.

-

The hydrolysis of the alkoxysilane groups can be catalyzed by adding a small amount of acid (e.g., HCl) to adjust the pH.

-

-

Surface Functionalization (Silanization):

-

Immerse the cleaned and activated glass substrates in the freshly prepared this compound solution.

-

Allow the reaction to proceed for a defined period, typically ranging from 30 minutes to 2 hours at room temperature.

-

-

Rinsing and Curing:

-

Remove the substrates from the silanization solution and rinse them thoroughly with ethanol to remove any non-covalently bound molecules.

-

Follow with a rinse in deionized water.

-

Cure the functionalized substrates by heating them in an oven (e.g., at 110-120°C for 1 hour) to promote the formation of stable siloxane bonds.

-

-

Storage:

-

Store the biotinylated glass substrates in a clean, dry environment until further use.

-

Visualizations

Logical Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

References

The Pivotal Role of the PEG6 Linker in Biotin-PEG6-Silane Functionality: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic design of bifunctional molecules is paramount in advancing fields from diagnostics to therapeutics. Biotin-PEG6-Silane is a prime example of such a molecule, where each component—biotin, a polyethylene glycol (PEG) linker, and a silane group—plays a critical role. This technical guide delves into the core functionalities of this reagent, with a specific focus on the often-underestimated contribution of the PEG6 linker. Understanding the nuances of this linker is crucial for optimizing experimental designs and achieving desired outcomes in surface modification, bioconjugation, and drug delivery applications.

Deciphering the Molecular Architecture and Function

This compound is a heterobifunctional linker composed of three key moieties:

-

Biotin: A vitamin with an exceptionally high affinity for streptavidin and avidin proteins. This interaction, one of the strongest non-covalent bonds known in nature, is extensively exploited for specific and robust biomolecular tagging and immobilization.

-

Silane: A chemical group, typically an alkoxysilane, that can form stable covalent bonds with hydroxylated surfaces such as glass, silica, and metal oxides. This functionality allows for the firm anchoring of the entire molecule to a solid substrate.

-

PEG6 Linker: A short chain of six repeating ethylene glycol units that acts as a flexible spacer arm connecting the biotin and silane groups.

The synergy of these three components allows for the controlled and oriented immobilization of biotin on a variety of surfaces. This, in turn, enables the subsequent capture of streptavidin-conjugated molecules, forming the basis for numerous biological assays and devices.

The Multifaceted Role of the PEG6 Linker

While the biotin and silane groups provide the primary binding functionalities, the PEG6 linker is instrumental in dictating the overall performance and efficacy of the this compound reagent. Its role extends beyond merely connecting two ends; it actively modulates the physicochemical properties of the system.

Enhancing Solubility and Reducing Aggregation

Polyethylene glycol is a highly hydrophilic polymer. The inclusion of the PEG6 linker significantly increases the water solubility of the otherwise potentially hydrophobic Biotin-Silane conjugate.[1][2] This is a critical attribute for ensuring uniform and reproducible surface coatings from aqueous solutions, preventing aggregation that could lead to non-uniform surfaces and reduced biotin accessibility.

Providing Flexibility and Optimizing Binding Kinetics

The PEG6 linker acts as a flexible spacer, providing rotational freedom to the terminal biotin molecule. This flexibility allows the biotin to orient itself optimally for binding to the deep biotin-binding pocket of streptavidin, thereby facilitating efficient capture. Without this spacer, the proximity of the biotin to the solid surface could lead to steric hindrance, impeding its interaction with the bulky streptavidin protein.

Minimizing Non-Specific Binding

One of the most crucial functions of the PEG linker is its ability to create a hydrophilic barrier that repels the non-specific adsorption of proteins and other biomolecules onto the surface.[3] This "stealth" effect is fundamental for reducing background noise in sensitive assays and ensuring that the observed binding events are specific to the biotin-streptavidin interaction. The PEG chains create a hydration layer that sterically hinders the approach of unwanted molecules to the surface.

Controlling Surface Density

The length of the PEG linker can influence the packing density of the immobilized molecules on a surface. While longer PEG chains can sometimes lead to a "spaghetti" effect, potentially reducing the effective surface concentration of the terminal group, shorter linkers like PEG6 can allow for a relatively high density of biotin presentation. However, an optimal density is often desired, as too high a density can also lead to steric hindrance between adjacent captured streptavidin molecules.

Quantitative Insights: The Impact of the PEG Linker

The length of the PEG linker is a critical design parameter that can be tuned to optimize the performance of bioconjugates and surface modifications. The following tables summarize key quantitative data on how PEG linker length influences various aspects of biomolecular interactions and drug delivery.

| Parameter | PEG Linker Length | Observation | Reference |

| Drug-to-Antibody Ratio (DAR) | PEG4 | 2.5 | |

| PEG6 | 5.0 | ||

| PEG8 | 4.8 | ||

| PEG12 | 4.1 | ||

| Tumor Accumulation of Liposomes | PEG2k | Lower | |

| PEG5k | Intermediate | ||

| PEG10k | Higher | ||

| Unbinding Force (Streptavidin-Biotin) | - | 100 - 400 pN (geometry dependent) | |

| Association Rate Constant (ka) (Biotin-Streptavidin) | - | ~10^5 - 10^7 M⁻¹s⁻¹ | |

| Dissociation Constant (Kd) (Biotin-Streptavidin) | - | ~10⁻¹⁵ M |

Table 1: Influence of PEG Linker Length on Bioconjugate Properties and Performance. This table illustrates that there is an optimal PEG linker length for achieving a high drug-to-antibody ratio, with PEG6 showing a peak in this particular study. Longer PEG chains can enhance the accumulation of nanoparticles in tumor tissues. The binding kinetics of the biotin-streptavidin interaction are remarkably strong and are influenced by the geometry of the force application.

Experimental Protocols

Detailed methodologies are essential for the successful application of this compound. The following are representative protocols for key experiments.

Protocol for Surface Modification of Glass or Silica Substrates

This protocol describes the covalent immobilization of this compound onto a glass or silica surface to create a biotinylated substrate for subsequent biomolecular immobilization.

Materials:

-

Glass or silica substrates (e.g., microscope slides, coverslips)

-

This compound

-

Anhydrous ethanol or a mixture of ethanol/water (95%/5% v/v)

-

Deionized (DI) water

-

Nitrogen gas or clean, filtered air

-

Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Oven or hot plate

Procedure:

-

Surface Cleaning and Hydroxylation:

-

Thoroughly clean the substrates by sonication in a detergent solution, followed by extensive rinsing with DI water.

-

To generate hydroxyl groups on the surface, either treat with Piranha solution for 10-15 minutes (under a fume hood with appropriate personal protective equipment) or expose to oxygen plasma for 5 minutes.

-

Rinse the substrates extensively with DI water and dry under a stream of nitrogen.

-

-

Silanization:

-

Prepare a 1-10 mg/mL solution of this compound in anhydrous ethanol or the ethanol/water mixture.

-

Immerse the cleaned and dried substrates in the this compound solution.

-

Incubate for 30 minutes to 2 hours at room temperature with gentle agitation.

-

Alternatively, the reaction can be performed at 4-20°C for 2 hours.

-

-

Washing and Curing:

-

Remove the substrates from the silane solution and rinse thoroughly with ethanol to remove any unbound silane.

-

Rinse extensively with DI water.

-

Dry the substrates under a stream of nitrogen.

-

To complete the covalent bond formation, cure the substrates by baking in an oven at 110-120°C for 30-60 minutes.

-

-

Storage:

-

The biotinylated substrates are now ready for use. They can be stored in a desiccated environment to prevent hydrolysis of the silane bonds.

-

Protocol for Immobilization of Streptavidin-Conjugated Molecules

This protocol outlines the procedure for capturing streptavidin-conjugated biomolecules (e.g., proteins, antibodies, DNA) onto the biotinylated surface prepared in the previous protocol.

Materials:

-

Biotinylated substrates

-

Streptavidin-conjugated molecule of interest

-

Phosphate-buffered saline (PBS), pH 7.4

-

Blocking buffer (e.g., PBS with 1% Bovine Serum Albumin or a commercial blocking agent)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

-

Blocking (Optional but Recommended):

-

Incubate the biotinylated substrates with a blocking buffer for 30-60 minutes at room temperature to minimize any residual non-specific binding sites.

-

Rinse briefly with PBS.

-

-

Streptavidin-Conjugate Incubation:

-

Prepare a solution of the streptavidin-conjugated molecule in PBS at the desired concentration.

-

Incubate the biotinylated substrates with this solution for 1-2 hours at room temperature with gentle agitation.

-

-

Washing:

-

Remove the substrate from the incubation solution.

-

Wash the substrates thoroughly with the wash buffer to remove any unbound streptavidin-conjugated molecules. Perform several washes to ensure a clean surface.

-

Finally, rinse with PBS to remove the detergent.

-

-

Analysis:

-

The surface is now functionalized with the molecule of interest and can be used for various downstream applications, such as biosensing, cell capture, or immunoassays. The success of the immobilization can be verified using techniques like fluorescence microscopy (if the conjugate is fluorescently labeled), Surface Plasmon Resonance (SPR), or Atomic Force Microscopy (AFM).

-

Visualizing the Workflows and Relationships

Diagrams are invaluable for conceptualizing the complex interactions and processes involved in the use of this compound.

Caption: Experimental workflow for surface functionalization.

This diagram illustrates the two main stages: surface preparation, where a substrate is hydroxylated and then reacted with this compound to create a biotinylated surface, and biomolecule immobilization, where a streptavidin-conjugated molecule is captured by the biotinylated surface.

Caption: Structure-function relationship of this compound.

This diagram clearly delineates the three components of the this compound molecule and maps each component to its specific function, highlighting the central role of the PEG6 linker in providing spacing and desirable physicochemical properties.

Conclusion

The PEG6 linker in this compound is far more than a simple connector. It is a critical determinant of the reagent's overall performance, influencing solubility, binding kinetics, surface density, and, most importantly, the reduction of non-specific binding. For researchers and drug development professionals, a thorough understanding of the multifaceted role of this linker is essential for the rational design of experiments and the development of robust and reliable assays and therapeutic delivery systems. By carefully considering the properties conferred by the PEG6 linker, scientists can better harness the power of the biotin-streptavidin interaction for a wide array of applications.

References

A Technical Guide to Surface Functionalization using Biotin-PEG6-Silane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the silanization process utilizing Biotin-PEG6-Silane. This versatile heterobifunctional linker is instrumental in the covalent attachment of biotin to hydroxyl-bearing surfaces such as glass, silica, and metal oxides. The integration of a polyethylene glycol (PEG) spacer enhances flexibility and significantly minimizes non-specific binding, a critical factor in the development of high-fidelity biosensors, targeted drug delivery systems, and advanced biomaterials. This guide details the underlying chemistry, experimental protocols, and quantitative analysis of this surface modification technique.

The Chemistry of Silanization

The process of silanization with this compound hinges on the reaction between the triethoxysilane group of the molecule and hydroxyl (-OH) groups present on the substrate. This reaction proceeds in two main steps:

-

Hydrolysis: The ethoxy groups (-OCH2CH3) of the silane are hydrolyzed in the presence of trace amounts of water to form reactive silanol groups (-Si-OH).

-

Condensation: These silanol groups then condense with the hydroxyl groups on the substrate surface, forming stable covalent siloxane bonds (-Si-O-Substrate). Additionally, lateral condensation between adjacent silanol groups can occur, leading to the formation of a cross-linked polysiloxane layer.

The biotin moiety, located at the distal end of the PEG chain, remains available for its highly specific and strong non-covalent interaction with avidin or streptavidin. The PEG linker, in this case, composed of six ethylene glycol units, provides a flexible spacer arm that increases the accessibility of the biotin for binding and creates a hydrophilic layer that repels non-specific protein adsorption.

Experimental Protocols

Successful and reproducible surface functionalization requires careful attention to detail in the experimental protocol. Below are detailed methodologies for key steps in the process.

Substrate Cleaning and Hydroxylation

The density of hydroxyl groups on the substrate surface is a critical determinant of the silanization efficiency. Therefore, a thorough cleaning and activation process is paramount.

Materials:

-

Substrate (e.g., glass slides, silica wafers)

-

Detergent solution (e.g., 1% Hellmanex)

-

Deionized (DI) water

-

0.1 M Sodium Hydroxide (NaOH)

-

Acetone

-

Nitrogen gas source

Protocol:

-

Immerse the substrates in a detergent solution and sonicate for 10 minutes.

-

Rinse the substrates thoroughly 3-5 times with DI water.

-

Immerse the substrates in 0.1 M NaOH for 10 minutes to increase the density of surface hydroxyl groups.

-

Rinse the substrates 3-5 times with DI water.

-

Rinse the substrates with acetone to remove residual water.

-

Dry the substrates thoroughly with a stream of nitrogen gas.

-

For optimal results, place the cleaned and dried substrates in a desiccator or a 90°C oven for 10 minutes immediately prior to silanization to ensure a water-free surface.

Silanization with this compound

This step involves the covalent attachment of the this compound to the prepared substrate. It is crucial to perform this step in an environment with minimal water to prevent premature hydrolysis and self-polymerization of the silane in solution.

Materials:

-

Cleaned and hydroxylated substrates

-

This compound

-

Anhydrous solvent (e.g., a 95:5 ethanol/water mixture or anhydrous Dimethyl sulfoxide (DMSO))

-

Reaction vessel (e.g., petri dish, staining jar)

-

Desiccator or oven

Protocol:

-

Prepare a fresh solution of this compound in the chosen anhydrous solvent. A typical concentration range is 10-50 mg/mL.

-

Place the cleaned and dried substrates in the reaction vessel.

-

Add the this compound solution to the reaction vessel, ensuring the substrates are fully immersed.

-

Incubate for 30 minutes to 2 hours at room temperature. Alternatively, for a more robust coating, incubation can be performed at 90°C for 20 minutes.

-

Following incubation, remove the substrates from the silane solution.

-

Rinse the substrates thoroughly with DI water to remove any unbound silane.

-

Dry the functionalized substrates with a stream of nitrogen gas.

-

Store the biotinylated substrates in a desiccator until further use.

Quantitative Data and Surface Characterization

The density of biotin on the surface is a critical parameter for many applications. While direct quantification of this compound surface coverage is not widely reported, data from similar molecules, such as Biotin-(PEG)12-NHS linkers on aminosilanized surfaces, can provide valuable insights.

A study using Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) to characterize avidin-biotin assemblies on silanized glass provides relevant quantitative data.[1] The results demonstrate the importance of the silane chemistry on the subsequent biotin linker and avidin binding densities.

| Silane Type | Biotin Linker Binding Density (%) | Avidin Binding Density (%) |

| Amino Silane | 84 | ~100 |

| Mixed (Amino/Acryl) Silane | 82 | 54 |

| Acryl Silane | 22 | 39 |

| Table 1: Binding densities of a biotin-PEG linker and avidin on glass surfaces functionalized with different types of silanes. Data adapted from a study on Biotin-(PEG)12-NHS linker.[1] |

These findings suggest that amine-functionalized silanes provide a more reactive surface for the attachment of biotin-PEG linkers, leading to a higher density of immobilized avidin.[1]

Quantification of Surface Biotinylation

The number of accessible biotin molecules on a functionalized surface can be quantified using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin present.

Influence of PEG Chain Length

The length of the PEG chain in Biotin-PEG-Silane molecules influences several key properties of the functionalized surface.

-

Steric Hindrance and Protein Repulsion: Longer PEG chains create a more effective hydrophilic shield, which enhances the repulsion of non-specific protein binding. This is due to the increased steric hindrance provided by the longer, flexible chains.

-

Accessibility of Biotin: While longer PEG chains can improve protein repulsion, they may also, if too long, hinder the accessibility of the terminal biotin to its binding partner, streptavidin or avidin. Therefore, an optimal PEG length is crucial for balancing non-specific binding reduction with efficient target capture.

-

Surface Density: The grafting density of PEG chains can be influenced by their length. In some cases, shorter chains may pack more densely on a surface.

Studies have shown that increasing the PEG chain length on nanoparticles reduces protein adsorption and can alter the composition of the protein corona that forms in biological fluids. For surface functionalization, a PEG6 linker represents a good compromise, providing sufficient spacing and hydrophilicity to reduce non-specific interactions while maintaining excellent biotin accessibility.

Applications in Drug Development

The ability to create well-defined, biocompatible, and functional surfaces using this compound has significant implications for drug development.

-

High-Throughput Screening (HTS): Biotinylated surfaces can be used to immobilize specific target proteins via streptavidin-biotin linkage for screening compound libraries. The low non-specific binding of these surfaces ensures a high signal-to-noise ratio.

-

Cell-Based Assays: Surfaces can be patterned with biotinylated ligands to study cell adhesion, migration, and signaling in a controlled manner.

-

Targeted Drug Delivery: Nanoparticles functionalized with Biotin-PEG-Silane can be used for targeted drug delivery. The biotin can serve as a targeting moiety to cells expressing avidin or streptavidin, or it can be used to attach targeting ligands.

-

Biosensor Development: The robust and specific nature of the biotin-streptavidin interaction makes Biotin-PEG-Silane an ideal choice for the fabrication of biosensors for diagnostics and drug discovery.

Troubleshooting

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Biotin Surface Density | Incomplete surface hydroxylation. | Ensure thorough cleaning and activation of the substrate with NaOH or plasma treatment. |

| Premature hydrolysis of silane. | Use anhydrous solvents and minimize exposure of the silane solution to atmospheric moisture. | |

| Insufficient reaction time or temperature. | Increase incubation time or temperature within the recommended ranges. | |

| High Non-Specific Binding | Incomplete surface coverage with PEG-silane. | Optimize silane concentration and reaction conditions to achieve a denser PEG layer. |

| Contamination of the surface. | Ensure rigorous cleaning of the substrate and use high-purity reagents. | |

| Inconsistent Results | Variability in surface preparation. | Standardize the substrate cleaning and hydroxylation protocol. |

| Degradation of Biotin-PEG-Silane. | Store the silane reagent under desiccated and refrigerated conditions. Prepare fresh solutions before each use. |

Conclusion

The silanization process with this compound is a powerful and versatile technique for the creation of functionalized surfaces with broad applications in research and drug development. By understanding the underlying chemistry and adhering to optimized protocols, researchers can generate high-quality, reproducible biotinylated surfaces with low non-specific binding. The ability to precisely control the surface chemistry at the molecular level opens up a myriad of possibilities for the development of next-generation biosensors, cell-based assays, and targeted therapeutic delivery systems.

References

Unraveling the Kinetics of Biotin-Avidin Interaction on a Biotin-PEG6-Silane Surface: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The remarkably strong and specific interaction between biotin and avidin is a cornerstone of many biotechnological applications, from immunoassays to drug delivery systems. Understanding the kinetics of this interaction at a solid-liquid interface is paramount for the design and optimization of novel biosensors and bioconjugation strategies. This technical guide provides an in-depth exploration of the biotin-avidin interaction kinetics on a Biotin-PEG6-Silane functionalized surface, offering a comprehensive overview of the underlying principles, experimental protocols, and quantitative data.

Core Principles of the Biotin-Avidin Interaction

The interaction between biotin (Vitamin B7) and avidin, a tetrameric protein found in egg whites, is one of the strongest known non-covalent biological interactions, characterized by an exceptionally low equilibrium dissociation constant (KD) in the femtomolar to picomolar range.[1][2] This high affinity is attributed to a combination of factors, including extensive hydrogen bonding, van der Waals forces, and the burial of biotin in a deep binding pocket within the avidin protein.

The use of a Polyethylene Glycol (PEG) linker, such as PEG6, serves a dual purpose. Firstly, it acts as a spacer, extending the biotin molecule away from the surface to overcome steric hindrance and enhance its accessibility to avidin. Secondly, the hydrophilic nature of PEG helps to minimize non-specific protein adsorption to the surface, thereby improving the signal-to-noise ratio in biosensing applications. The silane group facilitates the covalent attachment of the Biotin-PEG conjugate to hydroxylated surfaces like glass or silica.

Quantitative Kinetic Data

The kinetics of the biotin-avidin interaction are defined by the association rate constant (ka or kon), which describes the rate of complex formation, and the dissociation rate constant (kd or koff), which represents the rate of complex decay. The ratio of these two constants determines the equilibrium dissociation constant (KD = kd/ka), a measure of the binding affinity.

The following table summarizes key kinetic parameters for the biotin-streptavidin interaction on a PEGylated, amine-functionalized silicon nanowire surface, which serves as a close model for a this compound surface. It is important to note that the length of the PEG chain can influence the binding kinetics, with longer chains potentially leading to a higher KD.[3]

| Parameter | Value | Technique | Surface | Reference |

| Association Rate Constant (ka) | 5.50 ± 0.08 × 108 M-1s-1 | Silicon Nanowire Field-Effect Transistor (Si-NW FET) | Amine-functionalized Si-NW with NHS-PEG4-Biotin | |

| Dissociation Rate Constant (kd) | 8.80 ± 0.06 × 10-5 s-1 | Si-NW FET | Amine-functionalized Si-NW with NHS-PEG4-Biotin | |

| Equilibrium Dissociation Constant (KD) | 56 fM | Calculated from ka and kd | Amine-functionalized Si-NW with NHS-PEG4-Biotin | |

| Equilibrium Dissociation Constant (KD) | ~10-8 M | Not Specified | PEGylated biotins (MW 588, 3400, 5000 g/mol ) | |

| Equilibrium Dissociation Constant (KD) | ~10-15 M | Not Specified | Biotin-avidin complex (for comparison) |

Experimental Workflow and Methodologies

The study of biotin-avidin interaction kinetics on a this compound surface typically involves surface functionalization followed by real-time binding analysis using techniques such as Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance with Dissipation monitoring (QCM-D).

Experimental Workflow

The logical flow of an experiment to determine the biotin-avidin interaction kinetics is depicted in the following diagram.

Experimental workflow for kinetic analysis.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting kinetic analysis of the biotin-avidin interaction on a this compound surface using SPR or QCM-D.

1. Surface Preparation: this compound Functionalization

This protocol describes the covalent attachment of this compound to a glass or silica substrate.

Materials:

-

Glass or silica substrate (e.g., SPR sensor chip, QCM-D crystal)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with appropriate personal protective equipment in a fume hood.

-

This compound solution (e.g., 1-2% in anhydrous toluene or ethanol)

-

Anhydrous toluene or ethanol

-

Nitrogen gas stream

-

Oven

Procedure:

-

Substrate Cleaning:

-

Immerse the substrate in Piranha solution for 15-30 minutes to clean and hydroxylate the surface.

-

Rinse the substrate thoroughly with deionized water.

-

Dry the substrate under a stream of nitrogen gas.

-

-

Silanization:

-

Immerse the cleaned, dry substrate in the this compound solution for 1-2 hours at room temperature in a moisture-free environment.

-

After incubation, rinse the substrate with the anhydrous solvent (toluene or ethanol) to remove any unbound silane.

-

Dry the functionalized substrate under a stream of nitrogen gas.

-

Cure the silane layer by baking the substrate in an oven at 110-120°C for 30-60 minutes.

-

-

Final Rinse and Storage:

-

Allow the substrate to cool to room temperature.

-

Rinse the substrate again with the solvent and dry with nitrogen gas.

-

Store the functionalized substrate in a desiccator until use.

-

2. Kinetic Analysis using Surface Plasmon Resonance (SPR)

This protocol outlines the steps for measuring the biotin-avidin interaction kinetics using an SPR instrument.

Materials:

-

This compound functionalized SPR sensor chip

-

SPR instrument

-

Running buffer (e.g., PBS, pH 7.4)

-

Avidin solutions of varying concentrations in running buffer

-

Regeneration solution (if necessary, though the biotin-avidin bond is very strong)

Procedure:

-

Instrument Setup:

-

Install the this compound functionalized sensor chip in the SPR instrument.

-

Equilibrate the system with running buffer until a stable baseline is achieved.

-

-

Association Phase:

-

Inject a known concentration of avidin solution over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time as avidin binds to the immobilized biotin.

-

-

Dissociation Phase:

-

Switch back to flowing only the running buffer over the sensor surface.

-

Monitor the decrease in the SPR signal as the bound avidin dissociates from the surface. Due to the high affinity, this phase may be very slow.

-

-

Data Collection at Multiple Concentrations:

-

Repeat the association and dissociation steps with a series of different avidin concentrations.

-

-

Data Analysis:

-

Fit the association and dissociation curves from the different avidin concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.

-

This analysis will yield the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (KD) from the ratio of kd/ka.

-

Signaling Pathway and Logical Relationships

The interaction between biotin and avidin is a direct binding event and does not involve a classical signaling pathway with downstream effectors. The logical relationship is a straightforward ligand-receptor interaction.

Biotin-Avidin binding interaction.

Conclusion

The this compound surface provides a robust and versatile platform for studying the high-affinity interaction between biotin and avidin. By employing surface-sensitive techniques like SPR and QCM-D, researchers can obtain precise quantitative data on the association and dissociation kinetics of this fundamental biological interaction. The detailed protocols and data presented in this guide offer a solid foundation for professionals in research and drug development to harness the power of the biotin-avidin system in their applications, from developing highly sensitive diagnostic tools to designing targeted drug delivery vehicles. The exceptional strength and specificity of this interaction, when properly characterized and controlled on a well-defined surface, will continue to be a critical tool in advancing biotechnology and medicine.

References

Biotin-PEG6-Silane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Biotin-PEG6-Silane is a heterobifunctional crosslinking reagent that has emerged as a critical tool in biotechnology, diagnostics, and drug delivery. Its unique tripartite structure, consisting of a biotin moiety, a polyethylene glycol (PEG) spacer, and a reactive silane group, enables the stable and specific immobilization of biomolecules onto silica-based surfaces. This guide provides an in-depth overview of the core features, advantages, and applications of this compound, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams to support its practical implementation in research and development.

Core Features and Advantages

This compound's functionality is derived from its three key components:

-

Biotin: This vitamin (B7) exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature, forming the basis for highly specific and stable immobilization of biotinylated molecules.

-

Polyethylene Glycol (PEG) Spacer (PEG6): The six-unit PEG linker provides a flexible, hydrophilic spacer that separates the biotin from the surface. This spacer minimizes steric hindrance, ensuring that the biotin moiety is readily accessible for binding to avidin or streptavidin. Furthermore, the PEG chain reduces non-specific protein adsorption to the surface, thereby lowering background noise and improving the signal-to-noise ratio in assays. The PEG component also imparts water solubility to the molecule.

-

Silane Group: The silane end of the molecule contains reactive groups (e.g., triethoxysilane) that can form stable covalent bonds with hydroxyl groups present on surfaces like glass, silica, and metal oxides.[1]

The combination of these features offers several distinct advantages:

-

High Specificity and Stability: The biotin-avidin/streptavidin interaction ensures that biomolecules are captured with high precision.

-

Reduced Non-Specific Binding: The PEG spacer effectively passivates the surface, preventing unwanted adsorption of other molecules.

-

Versatility: This reagent can be used to functionalize a wide range of silica-based substrates, including glass slides, silicon wafers, and nanoparticles.

-

Biocompatibility: PEG is a well-known biocompatible polymer, making this compound suitable for applications involving live cells and in vivo studies.

Quantitative Data

The following tables summarize key quantitative parameters for a typical this compound reagent. Note that exact values may vary slightly between suppliers.

| Physical and Chemical Properties | |

| Molecular Formula | C₃₄H₆₆N₄O₁₂SSi |

| Molecular Weight | 783.06 g/mol |

| Appearance | White to off-white solid |

| Purity | ≥95% |

| Solubility | Soluble in water, DMSO, and ethanol/water mixtures. |

| Storage Conditions | Store at -20°C, desiccated. Avoid moisture as the silane group can hydrolyze. |

| Binding and Linker Characteristics | |

| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ M |

| PEG Spacer Length | 6 ethylene glycol units |

| Reactive Group | Silane (e.g., Triethoxysilane) |

| Target Surface Functional Group | Hydroxyl (-OH) |

Experimental Protocols

Protocol 1: Surface Modification of Glass Slides

This protocol details the steps for functionalizing a glass microscope slide with this compound for subsequent immobilization of streptavidin-conjugated molecules.

Materials:

-

Glass microscope slides

-

Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED

-

Deionized (DI) water

-

Anhydrous ethanol

-

This compound

-

Pegylation solution: 95% ethanol / 5% DI water (v/v)

-

Streptavidin solution (e.g., 0.1 mg/mL in PBS)

-

Phosphate-buffered saline (PBS)

-

Nitrogen gas stream

Procedure:

-

Surface Cleaning and Activation:

-

Immerse the glass slides in Piranha solution for 30 minutes to clean and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).

-

Carefully remove the slides and rinse extensively with DI water.

-

Dry the slides under a gentle stream of nitrogen gas.

-

-

Silanization:

-

Prepare a 1-2% (w/v) solution of this compound in the pegylation solution.

-

Immerse the cleaned and dried slides in the this compound solution for 2-4 hours at room temperature with gentle agitation.

-

Remove the slides and rinse thoroughly with ethanol to remove any unbound silane.

-

Dry the slides again under a nitrogen stream.

-

-

Curing (Optional but Recommended):

-

To enhance the stability of the silane layer, bake the slides in an oven at 110°C for 30-60 minutes.

-

-

Streptavidin Immobilization:

-

Incubate the functionalized slides with the streptavidin solution for 1 hour at room temperature.

-

Wash the slides three times with PBS to remove unbound streptavidin.

-

The slides are now ready for the immobilization of biotinylated molecules.

-

Protocol 2: Functionalization of Silica Nanoparticles

This protocol outlines the procedure for coating silica nanoparticles with this compound.

Materials:

-

Silica nanoparticles

-

Anhydrous toluene

-

This compound

-

Triethylamine (TEA) or another suitable base

-

Ethanol

-

Deionized (DI) water

-

Centrifuge

Procedure:

-

Nanoparticle Preparation:

-

Disperse the silica nanoparticles in anhydrous toluene to a concentration of 1-5 mg/mL. Sonication may be required to achieve a uniform dispersion.

-

-

Silanization Reaction:

-

Add this compound to the nanoparticle suspension. The amount will depend on the surface area of the nanoparticles and the desired grafting density. A 10-50 molar excess relative to the estimated surface hydroxyl groups is a good starting point.

-

Add a small amount of TEA (e.g., 1-2 equivalents relative to the silane) to catalyze the reaction.

-

Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.

-

-

Washing and Purification:

-

Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles.

-

Remove the supernatant and resuspend the nanoparticles in ethanol.

-

Repeat the centrifugation and resuspension steps three times with ethanol and then three times with DI water to remove unreacted silane and other reagents.

-

-

Final Dispersion:

-

Resuspend the final washed nanoparticles in the desired buffer for storage or further use.

-

Visualizations

Molecular Structure and Functional Components

Caption: Functional components of the this compound molecule.

Experimental Workflow for Surface Functionalization

Caption: Step-by-step workflow for surface functionalization.

Signaling Pathway: Biosensor Application

Caption: Immobilization cascade for a biosensor application.

References

Methodological & Application

Application Notes and Protocols for Protein Immobilization using Biotin-PEG6-Silane on Silica Surfaces

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise immobilization of proteins onto solid substrates is a cornerstone of modern biotechnology, enabling advancements in areas ranging from diagnostics and biosensors to proteomics and drug discovery. A robust and reliable method for attaching proteins to silica surfaces, such as glass slides or silicon wafers, is critical for these applications. Biotin-PEG6-Silane is a heterobifunctional linker designed for this purpose, offering a versatile and efficient means to create bio-functionalized surfaces.

This document provides detailed application notes and experimental protocols for the use of this compound in immobilizing proteins on silica surfaces. The methodology leverages the high-affinity interaction between biotin and streptavidin, providing a stable and oriented platform for protein attachment. The polyethylene glycol (PEG) spacer minimizes non-specific binding, ensuring a low-background surface for sensitive assays. The silane group forms a covalent bond with the hydroxylated silica surface, providing a durable foundation for the immobilization chemistry.

Principle of the Method

The protein immobilization strategy using this compound is a multi-step process that relies on the strong and specific interaction between biotin and streptavidin. The overall workflow can be summarized as follows:

-

Surface Activation: The silica substrate is first treated to generate hydroxyl (-OH) groups on its surface. This is a critical step to ensure efficient covalent attachment of the silane linker.

-

Silanization: The activated silica surface is then reacted with this compound. The silane moiety at one end of the linker forms a covalent bond with the surface hydroxyl groups. This results in a surface decorated with biotin molecules at the terminus of a flexible PEG spacer.

-

Streptavidin Binding: The biotinylated surface is incubated with a solution of streptavidin. Streptavidin is a tetrameric protein with four high-affinity binding sites for biotin. It binds to the biotin on the surface, leaving free biotin-binding sites available for the capture of biotinylated proteins.

-

Biotinylated Protein Immobilization: Finally, the streptavidin-coated surface is incubated with a solution of the biotinylated protein of interest. The protein is captured by the available biotin-binding sites on the streptavidin, resulting in its immobilization on the surface.

Key Advantages

-

High Specificity and Affinity: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, ensuring highly specific and stable protein immobilization.

-

Reduced Non-Specific Binding: The hydrophilic PEG spacer effectively repels non-specific adsorption of proteins and other biomolecules, leading to low background noise in assays.

-

Oriented Immobilization: By biotinylating a specific site on the protein of interest, it is possible to achieve a more uniform and oriented immobilization on the surface, which can be crucial for maintaining protein function.

-

Versatility: This method can be applied to a wide range of biotinylated proteins, antibodies, and other biomolecules.

Quantitative Data Summary

The following tables summarize quantitative data related to the immobilization of biotin-PEG linkers and subsequent protein binding on silanized silica surfaces. While the data presented is for structurally similar biotin-PEG linkers, it provides a valuable reference for the expected surface coverage and protein densities achievable with this compound.

Table 1: Immobilization Density of Biotin-PEG Linker and Avidin on Different Silanized Glass Surfaces

| Silane Type | Biotin-(PEG)12-NHS Immobilization Density (%) | Avidin Immobilization Density (%) |

| Amine Silane | ~82% | ~100% |

| Mixed (Amine and Acryl) Silane | ~83% | ~54% |

| Acryl Silane | ~61% | ~39% |

(Data adapted from a study using a Biotin-(PEG)12-NHS linker, which demonstrates the efficiency of covalent attachment on amine-functionalized surfaces.)[1]

Table 2: Surface Density of Immobilized Proteins using Related Chemistries

| Immobilization Chemistry | Protein | Achieved Surface Density |

| NTA-PEG3400-Si(OMe)3 | his6-GFP | 45 pmol/cm² |

| NTA-PEG3400-Si(OMe)3 | his6-biotin/SA-AF | 95 fmol/cm² |

(This data, from a study using a different PEG-silane linker, provides context for the range of protein surface densities that can be achieved on functionalized silica surfaces.)

Experimental Protocols

Materials and Reagents

-

Silica substrates (e.g., glass microscope slides, silicon wafers)

-

This compound

-

Streptavidin

-

Biotinylated protein of interest

-

Piranha solution (7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood.

-

Anhydrous toluene

-

Ethanol

-

Deionized (DI) water

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA) for blocking (optional)